2-Amino-5-methylpyridine-3-sulfonyl chloride
Overview
Description
2-Amino-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O2S . It has a molecular weight of 206.65 . The compound is a white solid with a melting point of 160-162°C .
Synthesis Analysis
This compound was synthesized from 2-amino-5-methylpyridine . The yield of the synthesis was 58% . The reaction time was 1 hour .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2O2S/c1-4-2-5 (12 (7,10)11)6 (8)9-3-4/h2-3H,1H3, (H2,8,9) .Chemical Reactions Analysis
2-Amino-5-methylpyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 160-162°C . The IR spectrum shows peaks at 3464, 3303, 3127, 1645, 1545, 1492, 1358, 1238, 1153, 758, 695 cm−1 .Scientific Research Applications
Oxidative Reactions
2-Amino-5-methylpyridine-3-sulfonyl chloride demonstrates notable behavior in oxidative reactions with tertiary amines. In the presence of air, it can produce sulfonylethenamines, playing a dual role in the aerobic oxidation of amines and the electrophilic trapping of resulting enamines (Wei et al., 2016).
Aminal Formation
The compound is involved in reactions leading to the formation of aminals. Specifically, the reaction of 2-amino-3-nitropyridine with acid chlorides in the presence of a base like pyridine results in the unexpected formation of aminals (Rakhit et al., 1979).
Ligand Discovery
In medicinal chemistry, this compound derivatives have been identified as ligands for the BAZ2B bromodomain. This discovery was facilitated by automatic docking and validated by protein crystallography (Marchand et al., 2016).
Synthesis of N-Substituted Sulfonylamides
This compound is also integral in the synthesis of N-substituted sulfonylamides. For instance, the reaction of 3-cyanopyridine-2-sulfonyl chloride with amines in an aqueous medium produces these sulfonylamides (Dmitrieva et al., 2009).
Synthesis of Hindered N-Methylated Peptides
In peptide synthesis, the use of N-benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, including derivatives of this compound, has proven effective for synthesizing hindered peptides (Vedejs & Kongkittingam, 2000).
Complexation with Metal Ions
The compound is also pivotal in the synthesis and complexation of tosylated 4-aminopyridine with metal ions like Ni(II) and Fe(II), highlighting its potential use in pharmaceutical and chemical industries (Orie et al., 2021).
Catalytic Remote Sulfonylation
This compound derivatives have been used in Ruthenium-catalyzed remote sulfonylation processes, demonstrating their utility in achieving unique regioselectivity in chelation-assisted cyclometalation (Ramesh & Jeganmohan, 2017).
Mechanism of Action
The tentative pathway for the process is outlined as follows: 4a and 2a initially react to form the N-2-amino-5-methylpyridinyl-3-sulfonyl-N,N,N-triethylammonium chloride A. Next, the intermediate A undergoes oxidative degradation into the enamine B and 2-amino-5-methylpyridine-3-sulfonic acid 6. Furthermore, A is also responsible for the electrophilic trapping of B that leads to the final sulfonylethenamine 5a .
Properties
IUPAC Name |
2-amino-5-methylpyridine-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(7,10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBHWHROWEFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162010-70-0 | |
Record name | 2-amino-5-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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